molecular formula C24H19N3O2 B11709368 N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide

N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B11709368
M. Wt: 381.4 g/mol
InChI Key: GZJTYGDAEDSWTC-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide is a complex organic compound that features an indole core, a biphenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide typically involves the condensation of an indole derivative with a biphenyl carbohydrazide. One common method includes the reaction of 1-allyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-biphenylcarbohydrazide under acidic or basic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxo-indole derivatives.

    Reduction: The carbonyl group in the indole ring can be reduced to form hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce hydroxy-indole derivatives.

Scientific Research Applications

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1’-biphenyl]-4-carbohydrazide is unique due to its specific combination of an indole core, a biphenyl group, and a carbohydrazide moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-4-phenylbenzamide

InChI

InChI=1S/C24H19N3O2/c1-2-16-27-21-11-7-6-10-20(21)22(24(27)29)25-26-23(28)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h2-15,29H,1,16H2

InChI Key

GZJTYGDAEDSWTC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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